molecular formula C21H14ClF2N5O2 B4800834 N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4800834
M. Wt: 441.8 g/mol
InChI Key: APNBTVCOTAAFDU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a difluoromethyl group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common method includes the intramolecular electrochemical dehydrogenative N–N bond formation, which is conducted under mild and scalable electrolytic conditions . This method utilizes N-(2-pyridyl)amidines as starting materials and involves the use of n-Bu4NBr as both the redox mediator and the electrolyte . The reaction is carried out in a simple undivided cell under constant current conditions, leading to the efficient synthesis of the triazolopyrimidine core.

Chemical Reactions Analysis

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through a transition-metal-free oxidative N–N bond formation strategy . This method involves the use of oxidative conditions to form the N–N bond, resulting in the formation of structurally interesting triazolopyrimidines . Common reagents used in these reactions include oxidizing agents and redox mediators. The major products formed from these reactions are triazolopyrimidine derivatives with potential biological activities.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, the compound has shown potential as an antifungal, anti-inflammatory, and analgesic agent . It also exhibits promising antiproliferative activities against certain cancer cell lines . In the pharmaceutical industry, the compound is being explored for its potential use in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory and antiproliferative effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as [1,2,4]triazolo[1,5-a]benzazoles and [1,2,4]triazolo[1,5-a]pyridines . These compounds share a similar triazolopyrimidine core but differ in the functional groups attached to the core structure. The presence of the benzoyl, chlorophenyl, and difluoromethyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N5O2/c1-11-9-16(18(23)24)29-21(25-11)27-19(28-29)20(31)26-15-8-7-13(22)10-14(15)17(30)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNBTVCOTAAFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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